Benzaldehyde, 3,5-bis(2-propenyloxy)-
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Overview
Description
Benzaldehyde, 3,5-bis(2-propenyloxy)- is an organic compound with the molecular formula C13H14O3 It is characterized by the presence of two propenyloxy groups attached to the benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 3,5-bis(2-propenyloxy)- typically involves the reaction of 3,5-dihydroxybenzaldehyde with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for Benzaldehyde, 3,5-bis(2-propenyloxy)- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 3,5-bis(2-propenyloxy)- can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The propenyloxy groups can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 3,5-bis(2-propenyloxy)benzoic acid.
Reduction: 3,5-bis(2-propenyloxy)benzyl alcohol.
Substitution: Products depend on the nucleophile used, such as 3,5-bis(2-propenyloxy)benzyl thiol or 3,5-bis(2-propenyloxy)benzylamine.
Scientific Research Applications
Benzaldehyde, 3,5-bis(2-propenyloxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzaldehyde, 3,5-bis(2-propenyloxy)- depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The propenyloxy groups can enhance its reactivity and binding affinity to specific molecular targets, thereby influencing its overall activity.
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde: The parent compound, lacking the propenyloxy groups.
3,5-Dihydroxybenzaldehyde: A precursor in the synthesis of Benzaldehyde, 3,5-bis(2-propenyloxy)-.
3,5-Dimethoxybenzaldehyde: Similar structure but with methoxy groups instead of propenyloxy groups.
Uniqueness
Benzaldehyde, 3,5-bis(2-propenyloxy)- is unique due to the presence of two propenyloxy groups, which impart distinct chemical properties and reactivity. These groups can participate in various chemical reactions, making the compound versatile for different applications.
Properties
CAS No. |
189683-82-7 |
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Molecular Formula |
C13H14O3 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
3,5-bis(prop-2-enoxy)benzaldehyde |
InChI |
InChI=1S/C13H14O3/c1-3-5-15-12-7-11(10-14)8-13(9-12)16-6-4-2/h3-4,7-10H,1-2,5-6H2 |
InChI Key |
SRQYOPLBSPFYOQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC(=CC(=C1)C=O)OCC=C |
Origin of Product |
United States |
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